N-Boc-(+/-)-cis-2-formylcyclopentyl-amine
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Overview
Description
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine: is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclopentyl ring with a formyl substituent The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine, also known as tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate, is a type of Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . The compound acts by protecting these targets during chemical reactions .
Mode of Action
The mode of action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate involves the formation of Boc-protected amines and amino acids. This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of Boc-protected amines and amino acids. The compound acts as a protective group during these synthesis processes, preventing unwanted reactions with other compounds .
Pharmacokinetics
The compound’s boc group is known to be stable towards most nucleophiles and bases , suggesting that it may have good stability in biological systems
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids. These protected compounds can then undergo further chemical reactions without interference from other reactive species .
Action Environment
The action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate can be influenced by environmental factors such as pH and temperature. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of cis-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The formyl group can then be introduced using formylation reagents such as formic acid or formyl chloride under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Deprotection: Free amine.
Scientific Research Applications
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
N-Boc-cyclopentylamine: Lacks the formyl group, making it less versatile in certain synthetic applications.
N-Boc-2-formylcyclopentylamine: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is unique due to its combination of a Boc-protected amine and a formyl group on a cyclopentyl ring. This dual functionality allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKOKOKLXKRPQB-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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